Cas no 143999-83-1 (2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone)

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone structure
143999-83-1 structure
商品名:2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
CAS番号:143999-83-1
MF:C12H15N2O2Cl
メガワット:254.7127
MDL:MFCD03446007
CID:176526
PubChem ID:1074760

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

    • Ethanone,2-(4-chlorophenoxy)-1-(1-piperazinyl)-
    • 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone
    • 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone
    • 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone
    • 2-(4-chlorophenoxy)-1-piperazinylethan-1-one
    • AC1LLWSF
    • ACMC-1CG9S
    • piperazin-1-yl-2-(4-chlorophenoxy)ethanone
    • SBB011990
    • SureCN170018
    • TYCJFZIWSCJVJW-UHFFFAOYSA-N
    • SR-01000370511
    • Ethanone, 2-(4-chlorophenoxy)-1-(1-piperazinyl)-
    • SR-01000370511-1
    • AKOS000162527
    • 2-(4-Chlorophenoxy)-1-piperazin-1-yl-ethanone
    • TimTec1_008206
    • F74783
    • A1-09288
    • 143999-83-1
    • EN300-57370
    • 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
    • BRD-K63849932-001-02-8
    • MFCD03446007
    • FT-0677248
    • HMS1557E22
    • DTXSID10360081
    • SCHEMBL170018
    • DA-19629
    • STL183870
    • 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
    • MDL: MFCD03446007
    • インチ: InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
    • InChIKey: TYCJFZIWSCJVJW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)OCC(=O)N2CCNCC2)Cl

計算された属性

  • せいみつぶんしりょう: 254.08200
  • どういたいしつりょう: 254.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • PSA: 41.57000
  • LogP: 1.41730

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-57370-0.05g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 95.0%
0.05g
$42.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195117-250mg
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 98%
250mg
¥4492 2023-04-15
Enamine
EN300-57370-0.25g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 95.0%
0.25g
$92.0 2025-03-15
Enamine
EN300-57370-2.5g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 95.0%
2.5g
$503.0 2025-03-15
Enamine
EN300-57370-5.0g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 95.0%
5.0g
$743.0 2025-03-15
TRC
C610098-50mg
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
143999-83-1
50mg
$ 135.00 2022-06-06
Enamine
EN300-57370-0.5g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 95.0%
0.5g
$175.0 2025-03-15
TRC
C610098-10mg
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
143999-83-1
10mg
$ 50.00 2022-06-06
TRC
C610098-100mg
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
143999-83-1
100mg
$ 210.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195117-2.5g
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
143999-83-1 98%
2.5g
¥17366 2023-04-15

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 関連文献

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanoneに関する追加情報

Comprehensive Overview of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone (CAS No. 143999-83-1)

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone, with the CAS registry number 143999-83-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a 4-chlorophenoxy group and a piperazine moiety, making it a subject of interest for its potential applications in drug discovery and material science. Researchers and industry professionals often search for terms like "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone synthesis", "CAS 143999-83-1 applications", and "piperazine derivatives in medicine", reflecting its relevance in contemporary scientific discourse.

The compound's structural backbone includes a piperazine ring, a common motif in bioactive molecules, which contributes to its versatility in medicinal chemistry. Piperazine derivatives are frequently explored for their roles as central nervous system (CNS) agents, antimicrobials, and anticancer compounds. The 4-chlorophenoxy group, on the other hand, is known for enhancing lipophilicity and binding affinity, traits that are critical in drug design. Searches such as "chlorophenoxy compounds in drug development" and "piperazine-based pharmaceuticals" highlight the growing curiosity around this compound's potential.

In recent years, the demand for novel heterocyclic compounds like 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone has surged, driven by advancements in high-throughput screening and computational chemistry. These technologies enable researchers to predict the compound's interactions with biological targets more efficiently, accelerating its integration into preclinical studies. Popular queries such as "heterocyclic compounds in 2024" and "AI in drug discovery" underscore the intersection of this compound with cutting-edge scientific trends.

From a synthetic perspective, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone is typically prepared through multi-step organic reactions involving nucleophilic substitution and amide coupling. Its purity and yield are critical for research applications, prompting searches like "optimizing synthesis of CAS 143999-83-1" and "analytical methods for piperazine derivatives". The compound's stability under various conditions also makes it a candidate for formulation studies, particularly in controlled-release drug delivery systems.

Beyond pharmaceuticals, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone has potential applications in agrochemicals and material science. Its chlorophenoxy component is structurally similar to herbicides, while the piperazine ring could contribute to polymer modification. Queries like "piperazine in agrochemicals" and "chlorophenoxy materials" reflect these interdisciplinary interests. However, rigorous environmental and safety assessments are essential before large-scale use, aligning with global trends toward green chemistry and sustainable innovation.

In summary, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone (CAS No. 143999-83-1) represents a compelling case study in modern chemical research. Its dual-functional architecture bridges multiple domains, from drug discovery to industrial applications, while its synthesis and characterization continue to inspire scientific inquiry. As evidenced by search trends, this compound remains at the forefront of discussions on molecular design, therapeutic potential, and technological integration, ensuring its enduring relevance in the years to come.

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Amadis Chemical Company Limited
(CAS:143999-83-1)2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
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